molecular formula C9H13NO2 B3240389 (1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol) CAS No. 143329-86-6

(1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol)

Cat. No.: B3240389
CAS No.: 143329-86-6
M. Wt: 167.2 g/mol
InChI Key: WLWCQBOYVAIZMF-RNFRBKRXSA-N
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Description

(1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol) (CAS: 143329-86-6) is a chiral diol featuring a pyridine core substituted at the 2,6-positions with ethanol groups in an R,R-configuration .

Properties

IUPAC Name

(1R)-1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-7,11-12H,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWCQBOYVAIZMF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)C(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)[C@@H](C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol), also known by its CAS number 143329-86-6, is a compound with the molecular formula C9H13NO2 and a molecular weight of 167.2 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structure of (1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol) features a bis(ethanol) moiety linked through a pyridine ring. This structural configuration may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
CAS Number143329-86-6
Purity~95%

Anticancer Potential

Research has indicated that compounds similar to (1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol) exhibit promising anticancer properties. For instance, studies on related pyridine derivatives have shown their ability to selectively induce apoptosis in cancer cells by targeting key signaling pathways associated with tumor growth.

Case Studies

  • Mechanism of Action : A study highlighted that certain pyridine-based compounds can downregulate the Epidermal Growth Factor Receptor (EGFR) family, which is crucial in breast cancer progression. The mechanism involves covalent binding to thiol groups in proteins, leading to disruption in cancer cell survival pathways .
  • Cytotoxicity Testing : In vitro assays have demonstrated that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-468 and BT474. The structure-property relationship suggests that modifications in the pyridine scaffold can enhance biological potency .

Other Biological Activities

Beyond anticancer effects, (1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol) may have other pharmacological activities:

  • Antimicrobial Activity : Some studies suggest that similar pyridine derivatives possess antimicrobial properties against a range of bacteria and fungi.
  • Enzyme Inhibition : Research indicates potential for these compounds to act as enzyme inhibitors, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Structure-Activity Relationship (SAR)

The biological activity of (1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol) can be influenced by:

  • Substituent Variations : Modifications on the pyridine ring or the ethanol side chains can lead to variations in potency and selectivity against different biological targets.
  • Stereochemistry : The specific stereochemistry (1R, 1'R) is crucial as it may affect the compound's interaction with biological receptors and enzymes.

Computational Studies

Computational modeling approaches have been employed to predict the reactivity and binding affinities of (1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol) with target proteins. Density functional theory (DFT) calculations have provided insights into the electronic properties that correlate with biological activity .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physicochemical and Spectroscopic Data

Compound Melting Point (°C) IR Key Bands (cm⁻¹) NMR Highlights (δ, ppm)
(1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol) Not reported Not reported Not reported
1,1'-((2-Hydroxy-2'-methoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(4,1-phenylene))bis(ethan-1-one) 161–163 3340 (O-H), 1674 (C=O) 8.15–7.52 (aromatic protons)
(1R,1'R)-Dibenzo[b,d]furan-4,6-diyl derivative Not reported Not reported Optically pure by CBS reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol)
Reactant of Route 2
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(1R,1'R)-1,1'-(Pyridine-2,6-diyl)bis(ethan-1-ol)

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